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Compound of Interest

Compound Name: Propargyl-PEG2-NHBoc

Cat. No.: B611206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scaled-up synthesis of

Propargyl-PEG2-NHBoc, a bifunctional linker commonly used in the development of

Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The protocols described

herein are designed to be scalable for the production of gram-level quantities of the target

compound.

Introduction
Propargyl-PEG2-NHBoc, also known as tert-butyl (2-(2-(prop-2-yn-1-

yloxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker containing a terminal

alkyne for "click" chemistry and a Boc-protected amine for subsequent functionalization. The

polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked

molecules. The synthesis of this linker is typically achieved through a Williamson ether

synthesis, a robust and scalable method for forming ethers.

This document outlines the synthetic route starting from the commercially available Boc-NH-

PEG2-OH and provides a detailed protocol for a gram-scale reaction. Additionally, it addresses

the critical aspects of purification and characterization of the final product.
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The synthesis of Propargyl-PEG2-NHBoc proceeds via a Williamson ether synthesis. The

hydroxyl group of the starting material, tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-

NH-PEG2-OH), is deprotonated by a strong base to form an alkoxide. This nucleophilic

alkoxide then undergoes an SN2 reaction with propargyl bromide to yield the desired product.
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Caption: Chemical reaction pathway for the synthesis of Propargyl-PEG2-NHBoc.
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Reagent CAS Number Supplier Notes

Boc-NH-PEG2-OH 139115-91-6 Various Starting material

Sodium Hydride

(NaH), 60%

dispersion in oil

7646-69-7 Various Base

Propargyl Bromide,

80% in toluene
106-96-7 Various Alkylating agent

Anhydrous

Tetrahydrofuran (THF)
109-99-9 Various Reaction solvent

Anhydrous N,N-

Dimethylformamide

(DMF)

68-12-2 Various Co-solvent (optional)

Saturated aqueous

Ammonium Chloride

(NH4Cl)

12125-02-9 -
For quenching the

reaction

Ethyl Acetate (EtOAc) 141-78-6 Various Extraction solvent

Brine (Saturated

aqueous NaCl)
7647-14-5 - For washing

Anhydrous Sodium

Sulfate (Na2SO4)
7757-82-6 Various Drying agent

Silica Gel (230-400

mesh)
7631-86-9 Various

For column

chromatography

Hexanes 110-54-3 Various
Eluent for column

chromatography

Scaled-Up Synthesis of Propargyl-PEG2-NHBoc (Gram
Scale)
This protocol is designed for a theoretical yield of approximately 5 grams of Propargyl-PEG2-
NHBoc.
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Reaction Setup:

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

(Boc-NH-PEG2-OH) (4.18 g, 20.0 mmol).

Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask to dissolve the starting material.

Cool the solution to 0 °C in an ice bath.

Carefully add Sodium Hydride (NaH, 60% dispersion in oil) (0.96 g, 24.0 mmol, 1.2

equivalents) portion-wise to the stirred solution.

Caution: NaH reacts violently with water and is flammable. Handle with extreme care

under an inert atmosphere. Hydrogen gas is evolved during the addition.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 1 hour. The formation of the sodium alkoxide should result in a slightly cloudy

suspension.

Cool the reaction mixture back to 0 °C.

Add Propargyl Bromide (80% solution in toluene) (2.68 mL, 24.0 mmol, 1.2 equivalents)

dropwise via the dropping funnel over a period of 30 minutes.

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight (approximately 16 hours).

Work-up Procedure:

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl

Acetate in Hexanes). The product should have a higher Rf value than the starting material.

Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise

addition of saturated aqueous Ammonium Chloride (NH4Cl) solution (50 mL).

Transfer the mixture to a separatory funnel and add Ethyl Acetate (EtOAc) (100 mL).
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Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate

under reduced pressure to obtain the crude product as an oil.

Purification Protocol
Purification of PEGylated compounds by traditional silica gel chromatography can be

challenging due to their polarity.[1] A gradient elution is recommended to achieve good

separation.

Prepare a silica gel column using a slurry of silica gel in hexanes.

Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto

the column.

Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc

in Hexanes and gradually increasing to 50% EtOAc in Hexanes).

Collect fractions and analyze by TLC to identify the fractions containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield

Propargyl-PEG2-NHBoc as a colorless to pale yellow oil.

Data Presentation
Table 1: Summary of a Representative Scaled-Up Reaction
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Parameter Value

Starting Material Boc-NH-PEG2-OH (4.18 g, 20.0 mmol)

Base NaH (60% in oil, 0.96 g, 24.0 mmol)

Alkylating Agent
Propargyl Bromide (80% in toluene, 2.68 mL,

24.0 mmol)

Solvent Anhydrous THF (100 mL)

Reaction Time 16 hours

Reaction Temperature 0 °C to Room Temperature

Theoretical Yield 4.87 g

Actual Yield (Post-Purification) 3.9 - 4.4 g (80-90%)

Purity (by NMR/LC-MS) >95%

Characterization
The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

¹H NMR (400 MHz, CDCl₃): Expected peaks should correspond to the protons of the Boc

group, the PEG linker, the propargyl group, and the terminal alkyne.

¹³C NMR (100 MHz, CDCl₃): Expected peaks should correspond to the carbons of the Boc

group, the PEG linker, and the propargyl group.

LC-MS: To confirm the molecular weight (MW: 243.3 g/mol ) and assess purity.[2][3]
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Caption: Experimental workflow for the scaled-up synthesis of Propargyl-PEG2-NHBoc.
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Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should

be worn at all times.

Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert

atmosphere and quenched carefully.

Propargyl bromide is a lachrymator and should be handled with care.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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